![molecular formula C9H13N3O4S B1469034 4-Nitro-2-(propylamino)benzenesulfonamide CAS No. 1284863-10-0](/img/structure/B1469034.png)
4-Nitro-2-(propylamino)benzenesulfonamide
Overview
Description
4-Nitro-2-(propylamino)benzenesulfonamide is a chemical compound with the molecular formula C9H13N3O4S . It has a molecular weight of 259.28 g/mol .
Molecular Structure Analysis
The InChI code for 4-Nitro-2-(propylamino)benzenesulfonamide is 1S/C9H13N3O4S/c1-2-5-11-8-6-7 (12 (13)14)3-4-9 (8)17 (10,15)16/h3-4,6,11H,2,5H2,1H3, (H2,10,15,16) .Physical And Chemical Properties Analysis
4-Nitro-2-(propylamino)benzenesulfonamide is a powder that is stored at room temperature .Scientific Research Applications
Pharmacology
In pharmacology, 4-Nitro-2-(propylamino)benzenesulfonamide is explored for its potential therapeutic effects. Its structural similarity to other sulfonamide drugs suggests it could be a candidate for drug development, particularly as a precursor in synthesizing more complex compounds with specific biological activities .
Material Science
Within material science, this compound could be used in the synthesis of novel materials. Its nitro group is a functional moiety that can participate in various chemical reactions, potentially leading to the creation of new polymers or coatings with unique properties such as enhanced durability or specific interaction with light .
Chemical Synthesis
4-Nitro-2-(propylamino)benzenesulfonamide: serves as a building block in chemical synthesis. Its reactive sites allow for the introduction of various substituents, enabling the creation of a wide array of derivatives. These derivatives can be tailored for specific reactions or to produce compounds with desired characteristics .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in quantitative and qualitative analysis. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in developing new analytical methods .
Biochemistry
In biochemistry, the compound’s potential interactions with enzymes or cellular components are of interest. It could be used to study enzyme inhibition or to understand the biochemical pathways of similar sulfonamide compounds .
Environmental Applications
The environmental impact of 4-Nitro-2-(propylamino)benzenesulfonamide and its derivatives could be significant. Research may focus on its biodegradability, potential as an environmental contaminant, and methods for its detection and removal from ecosystems .
Mechanism of Action
- In many solid tumors, including breast cancer, CA IX is overexpressed due to changes in gene expression. This overexpression contributes to tumor hypoxia and uncontrolled cell proliferation .
- Acidic conditions can impair cellular processes and promote apoptosis (programmed cell death) in cancer cells .
- Molecularly, it alters the balance of bicarbonate and protons, impacting various cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 4-Nitro-2-(propylamino)benzenesulfonamide is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, including tumor tissues. The compound undergoes hepatic metabolism. Elimination occurs primarily through urine. The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy .
Result of Action
Action Environment
- Environmental factors play a role in the compound’s efficacy and stability:
- Hypoxia and acidic conditions enhance CA IX expression, making it an attractive target. The compound’s effectiveness depends on maintaining the right pH range. Stability under varying conditions (e.g., temperature, humidity) affects its shelf life and therapeutic potential .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .
properties
IUPAC Name |
4-nitro-2-(propylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-2-5-11-8-6-7(12(13)14)3-4-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSZLRULIWKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(propylamino)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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